Linker Length: 4-Carbon Butyl Chain Matches PAB Class-Optimal Length (Class-Level Inference)
The PAB class SAR establishes that a four-carbon linker is the optimal length for antitubercular activity against Mycobacterium tuberculosis. Compound 20, which differs from the active lead only by having a three-carbon linker instead of four, showed a 39-fold reduction in MIC (0.73 μM → 28.7 μM) [1]. The target compound, 1-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol, incorporates the four-carbon butyl linker that is the class-preferred length. This differentiates it from commercially available propyl-linked benzimidazole analogs such as 1-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol, which would be predicted to have substantially reduced potency based on the PAB SAR trend [1]. No direct head-to-head comparison between the target compound and a propyl-linked analog has been published.
| Evidence Dimension | Linker carbon count and its impact on antimycobacterial potency |
|---|---|
| Target Compound Data | Four-carbon (butyl) linker (structure confirmed by SMILES: CCC(O)c1nc2ccccc2n1CCCCOc1ccccc1OC) [1] |
| Comparator Or Baseline | PAB compound 20 (three-carbon propyl linker, otherwise identical): MIC = 28.7 μM vs. lead compound 19 (four-carbon linker): MIC = 0.73 μM. 39-fold potency difference [1] |
| Quantified Difference | 39-fold reduction in MIC when linker is shortened from four to three carbons in the PAB series [1] |
| Conditions | M. tuberculosis H37Rv liquid culture MIC99 assay; data from Chandrasekera et al., ACS Infect. Dis. 2017 [1] |
Why This Matters
For researchers evaluating benzimidazole-based tool compounds for antitubercular screening or QcrB target engagement studies, the four-carbon linker is a critical structural feature; procurement of shorter-linker analogs risks selecting compounds with substantially reduced target engagement based on established class SAR.
- [1] Chandrasekera NS, Berube BJ, Shetye G, Chettiar S, O'Malley T, Manning A, Flint L, Awasthi D, Ioerger TR, Sacchettini J, Masquelin T, Hipskind PA, Odingo J, Parish T. Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB. ACS Infectious Diseases. 2017;3(12):898-916. View Source
